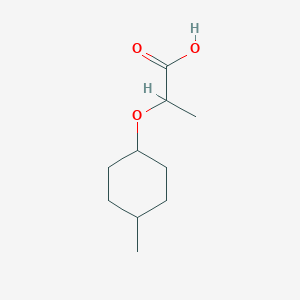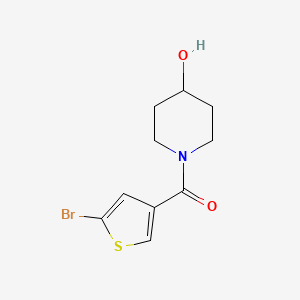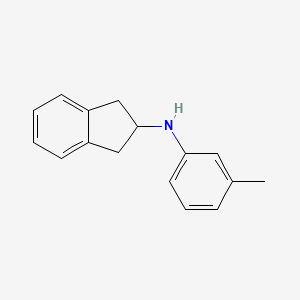![molecular formula C13H18N2O B1386364 [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)éthyl]amine CAS No. 871688-89-0](/img/structure/B1386364.png)
[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)éthyl]amine
Vue d'ensemble
Description
[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a tert-butyl group at the 5-position of the benzoxazole ring and an ethylamine group at the 2-position. It is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound was prepared by the reaction of thiophene-2,5-dicarboxylic acid and 2-amino-4-tert-butyl-phenol . The two 1,3-benzoxazole rings are almost planar, which might influence its interaction with its targets .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The compound is known to be a fluorescent brightener , suggesting it may have light-emitting properties at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine. For instance, the compound is flammable and can cause irritation to the skin, eyes, and respiratory system . It’s also worth noting that the compound may be hazardous to the environment, particularly water bodies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Ethylamine Group: The ethylamine group can be introduced through a nucleophilic substitution reaction using ethylamine and a suitable leaving group on the benzoxazole ring.
Industrial Production Methods
Industrial production of [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated benzoxazole derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoxazoleethanamine: Similar structure but lacks the tert-butyl group.
5-Tert-butyl-2-benzoxazolylthiophene: Contains a thiophene ring instead of an ethylamine group.
2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethanol: Similar structure but with an alcohol group instead of an amine group.
Uniqueness
The presence of the tert-butyl group at the 5-position of the benzoxazole ring and the ethylamine group at the 2-position makes [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)9-4-5-11-10(8-9)15-12(16-11)6-7-14/h4-5,8H,6-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTYYVCTNDTKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386283.png)
![[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine](/img/structure/B1386284.png)
![[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1386286.png)
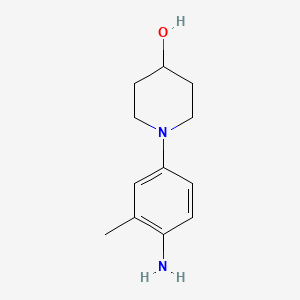
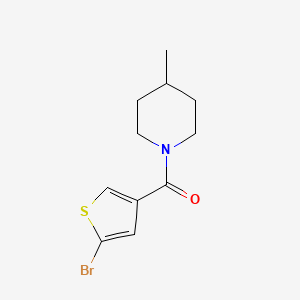
![1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386291.png)
![2-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1386292.png)

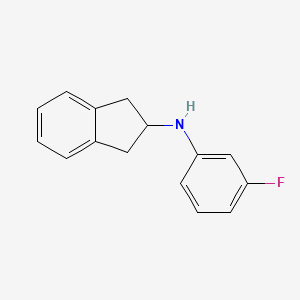
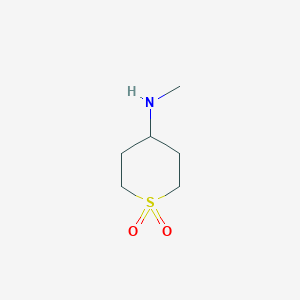
![potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B1386299.png)
